molecular formula C10H12BrCl B594928 1-Bromo-4-(tert-butyl)-2-chlorobenzene CAS No. 1251032-65-1

1-Bromo-4-(tert-butyl)-2-chlorobenzene

Cat. No.: B594928
CAS No.: 1251032-65-1
M. Wt: 247.56
InChI Key: MAEUOFBYQLTZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(tert-butyl)-2-chlorobenzene (CAS RN: 1251032-65-1) is a halogenated aromatic compound with the molecular formula C₁₀H₁₂BrCl and a molecular weight of 247.56 g/mol. Its structure features a bromine atom at position 1, a chlorine atom at position 2, and a bulky tert-butyl group at position 4 on the benzene ring (Fig. 1). The tert-butyl group introduces significant steric hindrance, which influences both its physical properties and chemical reactivity. The compound is commercially available through specialized suppliers such as Shanghai Yuanye Bio-Technology, with a reference price of ¥207 per gram for analytical-grade quantities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(tert-butyl)-2-chlorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions.

    Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions where the bromine or chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 4-(tert-butyl)-2-chlorophenol or 4-(tert-butyl)-2-chloroaniline.

    Oxidation: Formation of 4-(tert-butyl)-2-chlorobenzyl alcohol or 4-(tert-butyl)-2-chlorobenzaldehyde.

    Reduction: Formation of 4-(tert-butyl)-2-chlorobenzene.

Scientific Research Applications

1-Bromo-4-(tert-butyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-chlorobenzene involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new compounds with different functional groups.

    Oxidation and Reduction: The tert-butyl group undergoes oxidation or reduction, resulting in the formation of alcohols, ketones, or hydrocarbons.

    Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

To contextualize the properties and applications of 1-bromo-4-(tert-butyl)-2-chlorobenzene, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Characteristics
This compound C₁₀H₁₂BrCl 1-Br, 2-Cl, 4-t-Bu 247.56 High steric hindrance; potential stability in cross-coupling reactions
1-Bromo-2-chlorobenzene C₆H₄BrCl 1-Br, 2-Cl 191.46 Lower steric hindrance; bp 198–201°C ; reactive in substitution reactions
2-Bromo-1-(tert-butyl)-4-chlorobenzene C₁₀H₁₂BrCl 2-Br, 1-t-Bu, 4-Cl 247.56 Positional isomer; steric effects differ due to tert-butyl placement
1-Bromo-4-(bromomethyl)-2-chlorobenzene C₇H₅Br₂Cl 1-Br, 2-Cl, 4-BrCH₂ 293.38 Higher reactivity due to bromomethyl group; used in synthesis of bioactive compounds
4-Bromo-1-chloro-2-fluorobenzene C₆H₃BrClF 4-Br, 1-Cl, 2-F 209.44 Electron-withdrawing fluorine enhances electrophilic substitution reactivity

Key Findings:

In contrast, 1-bromo-4-(bromomethyl)-2-chlorobenzene (CAS 68120-44-5) exhibits higher reactivity due to the bromomethyl substituent, enabling its use in synthesizing barbiturate derivatives and other bioactive molecules .

Positional Isomerism :

  • The positional isomer 2-bromo-1-(tert-butyl)-4-chlorobenzene (CAS 1369776-71-5) demonstrates how substituent arrangement affects reactivity. For instance, the tert-butyl group at position 1 (vs. 4) may alter regioselectivity in catalytic coupling reactions .

Simpler derivatives like 1-bromo-4-chlorobenzene are more widely accessible and cost-effective .

Research Implications

  • Synthetic Utility: The tert-butyl group in this compound may stabilize intermediates in multi-step syntheses, as seen in palladium-catalyzed couplings (e.g., with 4-bromo-tert-butylbenzene in imidazolidinone synthesis) .
  • Reactivity Trade-offs : Despite steric challenges, the chlorine and bromine substituents offer orthogonal reactivity for sequential functionalization, a feature leveraged in agrochemical and pharmaceutical development .

Biological Activity

1-Bromo-4-(tert-butyl)-2-chlorobenzene, with the CAS number 3972-65-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a benzene ring, along with a tert-butyl group. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C10H12BrCl
  • Molecular Weight : 213.11 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 231–232 °C
  • Melting Point : 13–16 °C

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogens and the tert-butyl group significantly influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismsInhibition Zone (mm)
1-Bromo-3-tert-butylbenzeneS. aureus24
1-Bromo-4-tert-butylbenzeneE. coliTBD
2-Bromo-4-(tert-butyl)-1-chlorobenzeneKlebsiella pneumoniaeTBD

Anticancer Properties

The anticancer potential of halogenated compounds has been widely documented. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and tubulin polymerization interference.

Case Study: Anticancer Activity

A study focused on halogenated benzene derivatives found that certain compounds induced cytotoxic effects in human cancer cell lines. For instance, derivatives exhibiting similar structural features showed IC50 values in the nanomolar range against breast cancer cell lines (MCF-7). While specific data on this compound is sparse, its potential for similar activity warrants further investigation.

Enzyme Inhibition

Enzyme inhibition studies reveal that halogenated compounds can act as inhibitors of various enzymes involved in metabolic pathways. The presence of bromine and chlorine enhances the lipophilicity of these compounds, facilitating their interaction with enzyme active sites.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)
This compoundCytochrome P450TBD
1-Bromo-3-tert-butylbenzeneAldose reductaseTBD

Properties

IUPAC Name

1-bromo-4-tert-butyl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEUOFBYQLTZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705360
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251032-65-1
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.